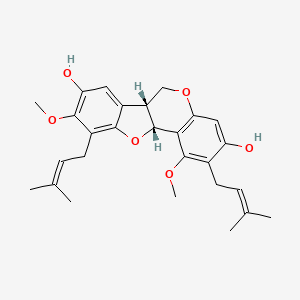
Lespeflorin G3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lespeflorin G3 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 8, methoxy groups at positions 1 and 9 and prenyl groups at positions 2 and 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is an aromatic ether, a member of phenols and a member of pterocarpans.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
The synthesis of Psoralidin derivatives, including compounds related to the Lespeflorin series, has demonstrated potential anticancer activity. These compounds were synthesized using a convergent approach, leading to the creation of analogs like Lespeflorin I1, which exhibits mild melanin synthesis inhibition properties. Preliminary bioactivity studies on these compounds against prostate cancer cell lines suggest that their bioactivity can be modulated by altering functional groups, indicating potential applications in cancer research and treatment (Pahari et al., 2016).
Estrogenic Activity
Research on the fruit of Mauritia flexuosa, known for containing phytoestrogens, led to the identification of hydroxypterocarpans like Lespeflorin G8 (closely related to G3) as major estrogenic compounds. These compounds exhibited significant estrogenic activity, binding to estrogen receptors and promoting proliferative effects on MCF-7 cells, a type of breast cancer cell line. This indicates potential applications in the study and treatment of estrogen-related conditions, such as premenopausal/postmenopausal syndromes and osteoporosis (Shimoda et al., 2019).
Fluorinated Compounds in Biomedical Research
Fluorinated compounds, including those related to the Lespeflorin series, are of significant interest in medicinal chemistry due to their ability to improve the therapeutic profiles of molecules. The incorporation of fluorine atoms can enhance lipophilicity, bioavailability, and metabolic stability, making these compounds valuable in drug discovery and development. Studies on fluorinated amino acids and their impact on protein stability, for example, highlight the utility of fluorination in enhancing the properties of biologically active compounds, suggesting potential research applications for Lespeflorin G3 derivatives in this area (Chiu et al., 2009).
Eigenschaften
Produktname |
Lespeflorin G3 |
|---|---|
Molekularformel |
C27H32O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(6aR,11aR)-1,9-dimethoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol |
InChI |
InChI=1S/C27H32O6/c1-14(2)7-9-16-20(28)12-22-23(26(16)31-6)27-19(13-32-22)18-11-21(29)25(30-5)17(24(18)33-27)10-8-15(3)4/h7-8,11-12,19,27-29H,9-10,13H2,1-6H3/t19-,27+/m0/s1 |
InChI-Schlüssel |
HZCGTSDDHHPRDX-UZTOHYMASA-N |
Isomerische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)OC)C |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




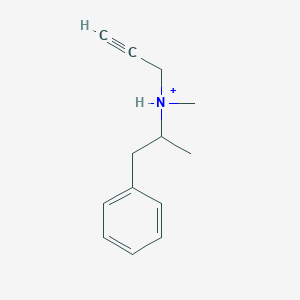
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)

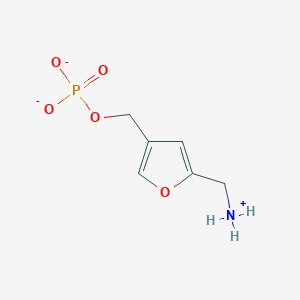
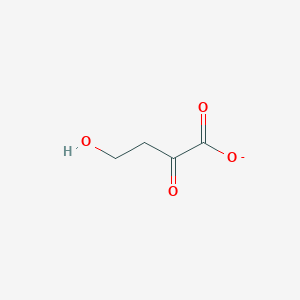

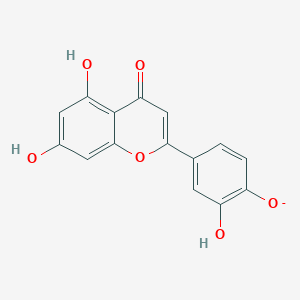

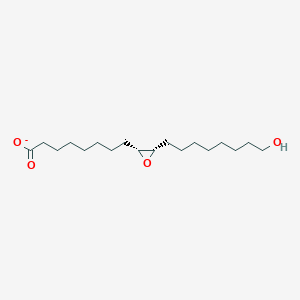
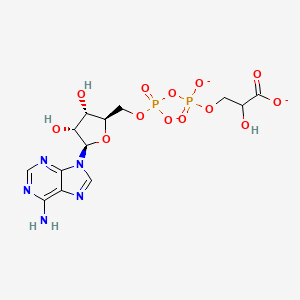
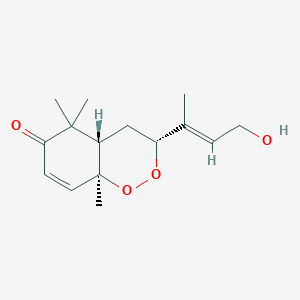
![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)